molecular formula C14H10Cl2O3 B6364600 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid CAS No. 1178359-47-1

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364600
CAS No.: 1178359-47-1
M. Wt: 297.1 g/mol
InChI Key: CXYWOYRKSZSTNW-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenol and 5-methoxybenzoic acid.

    Reaction: The 2,3-dichlorophenol undergoes a Friedel-Crafts acylation reaction with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2,3-Dichlorophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(2,3-Dihydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 2-(2,3-Dimethoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: It is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It inhibits the activity of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.

    Effects: This inhibition results in anti-inflammatory and analgesic effects, making it a potential candidate for the development of anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylacetic acid: Similar structure but lacks the methoxy group.

    2,3-Dichlorophenylpiperazine: Contains a piperazine ring instead of a benzoic acid core.

    2,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of a benzoic acid core.

Uniqueness

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid is unique due to the presence of both chlorine atoms and a methoxy group on the benzoic acid core. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYWOYRKSZSTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681179
Record name 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178359-47-1
Record name 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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